REACTION_CXSMILES
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[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1C=CC=CC=1>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:12])[CH3:11]
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Name
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Quantity
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2.06 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1Cl
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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Quantity
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1.95 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered off the desired product 16-2
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Name
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Type
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Smiles
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ClC1=C(C=CC=C1Cl)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |